2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide
CAS No.:
Cat. No.: VC14812231
Molecular Formula: C20H21N3O2
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O2 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 2-(4-pyrrol-1-yloxan-4-yl)-N-quinolin-5-ylacetamide |
| Standard InChI | InChI=1S/C20H21N3O2/c24-19(22-18-7-3-6-17-16(18)5-4-10-21-17)15-20(8-13-25-14-9-20)23-11-1-2-12-23/h1-7,10-12H,8-9,13-15H2,(H,22,24) |
| Standard InChI Key | WLTUSPAYHNGTSS-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1(CC(=O)NC2=CC=CC3=C2C=CC=N3)N4C=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name is 2-(4-pyrrol-1-yloxan-4-yl)-N-quinolin-5-ylacetamide, with a molecular formula of and a molecular weight of 335.4 g/mol. Key structural features include:
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A tetrahydropyran ring substituted with a pyrrole group at the 4-position.
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An acetamide linker connecting the tetrahydropyran moiety to a quinolin-5-yl group.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.4 g/mol |
| Canonical SMILES | C1COCCC1(CC(=O)NC2=CC=CC3=C2C=CC=N3)N4C=CC=C4 |
| InChIKey | WLTUSPAYHNGTSS-UHFFFAOYSA-N |
| PubChem CID | 91639759 |
The tetrahydropyran ring provides conformational rigidity, while the quinoline and pyrrole groups introduce aromaticity and potential hydrogen-bonding capabilities. These features are critical for interactions with biological targets.
Synthesis and Optimization
The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide involves multi-step organic reactions, though exact protocols remain proprietary. General steps include:
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Formation of the tetrahydropyran core: Cyclization of diols or epoxides under acidic conditions.
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Pyrrole substitution: Nucleophilic aromatic substitution or coupling reactions to introduce the pyrrole group.
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Acetamide linkage: Condensation of the tetrahydropyran intermediate with quinolin-5-amine via an acetyl chloride derivative.
Critical optimization parameters include:
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
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Temperature control: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
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Purification: Column chromatography or recrystallization ensures high purity (>95%).
Biological Activities and Mechanistic Insights
Preliminary studies suggest the compound exhibits modulated activity in biochemical assays, though specific targets remain uncharacterized. Potential mechanisms include:
Enzyme Inhibition
The quinoline moiety is structurally analogous to inhibitors of topoisomerases and kinases, which are implicated in DNA replication and cell signaling . For example, pyrano[3,2-c]quinoline derivatives demonstrate antibacterial activity by disrupting bacterial topoisomerase IV .
Protein-Protein Interaction Modulation
The pyrrole-tetrahydropyran subunit may interfere with protein complexes involving DNAJA1 or mutant p53, as seen in structurally related compounds . Such interactions could stabilize or destabilize oncogenic proteins, offering a route for anticancer drug development .
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Quinoline Derivatives
The tetrahydropyran ring in the subject compound may enhance metabolic stability compared to simpler quinoline derivatives, potentially extending its half-life in vivo.
Future Directions and Research Gaps
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Target Identification: High-throughput screening to map the compound’s interactions with kinases, GPCRs, or nucleic acids.
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In Vivo Studies: Pharmacokinetic and toxicity profiling in animal models.
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Structural Optimization: Modifying the pyrrole or quinoline subunits to improve potency or selectivity.
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